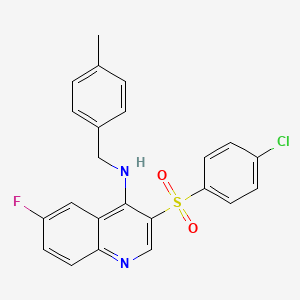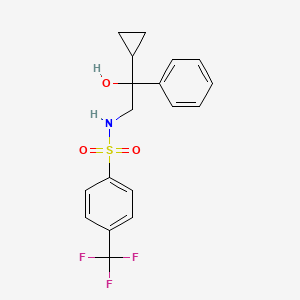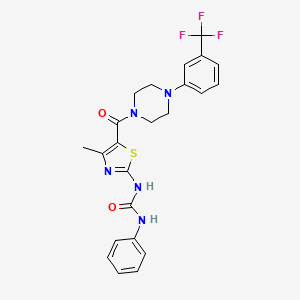
1-(4-Methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea is a useful research compound. Its molecular formula is C23H22F3N5O2S and its molecular weight is 489.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiviral Activities
Several studies have synthesized derivatives of piperazine and thiazole, evaluating their antimicrobial and antiviral potentials. Compounds exhibiting promising activities include urea and thiourea derivatives, indicating their potential use in developing new treatments for infectious diseases. For example, 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea showed significant antiviral activities against Tobacco mosaic virus (TMV), and potent antimicrobial activity against various pathogens (Reddy et al., 2013). This suggests that modifications on the piperazine and thiazole scaffolds could lead to effective antimicrobial and antiviral agents.
Synthesis and Biological Evaluation
The creation of novel compounds with potential biological activities is a significant area of research. For instance, the synthesis of novel thiazolidinone derivatives from intermediate compounds involving piperazine has been explored. These compounds were evaluated for their antimicrobial activity against a range of bacteria and fungi, indicating the versatility of these scaffolds in generating biologically active molecules (Patel et al., 2012).
Anticancer Potential
Explorations into the anticancer properties of compounds with piperazine and thiazole structures have been conducted. Certain derivatives have been screened against a variety of cancer cell lines, uncovering compounds with potential anticancer activities. This underscores the importance of these chemical structures in developing novel anticancer therapies (Turov, 2020).
Chemical Synthesis and Optimization
Efficient synthesis methods for these complex molecules are crucial for their exploration and application in biological contexts. Studies detailing the synthesis routes, such as the Dieckmann cyclization method to create piperazine-2,5-diones, highlight the chemical ingenuity in generating these compounds. Such methodologies enable the production of molecules with potential therapeutic applications, illustrating the interplay between chemical synthesis and biological application (Aboussafy & Clive, 2012).
properties
IUPAC Name |
1-[4-methyl-5-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1,3-thiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N5O2S/c1-15-19(34-22(27-15)29-21(33)28-17-7-3-2-4-8-17)20(32)31-12-10-30(11-13-31)18-9-5-6-16(14-18)23(24,25)26/h2-9,14H,10-13H2,1H3,(H2,27,28,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBAKGWTKDOKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B2729582.png)
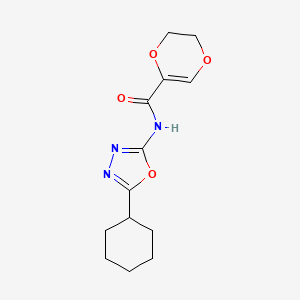
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2729585.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2729586.png)
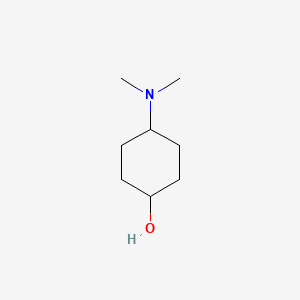
![6-Methyl-4,7-diazaspiro[2.5]octan-8-one](/img/structure/B2729589.png)

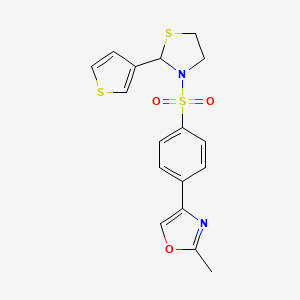
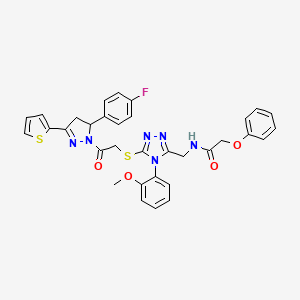
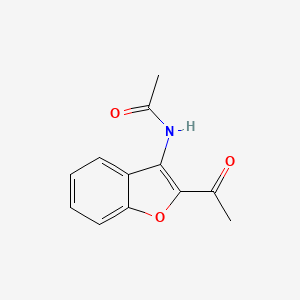
![3-Methyl-2-[(thien-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2729596.png)
